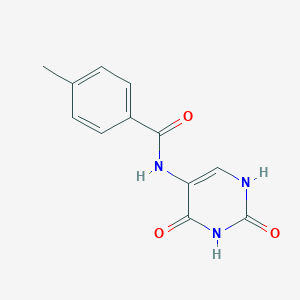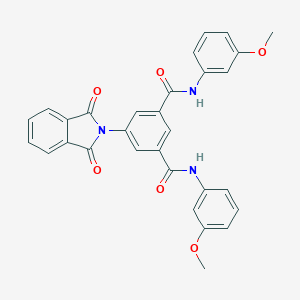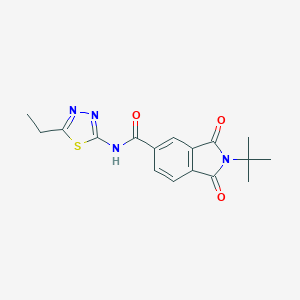![molecular formula C27H18N2O5 B303162 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide](/img/structure/B303162.png)
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide inhibits the activity of PLD by binding to its catalytic domain and preventing its interaction with its substrate. This results in a decrease in the production of phosphatidic acid, a lipid second messenger that plays a crucial role in various cellular processes.
Biochemical and Physiological Effects:
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell migration and invasion, induce apoptosis, and increase the sensitivity of cancer cells to chemotherapy. N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory effects and has been used to study the role of PLD in various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide is its specificity for PLD, which allows for the study of the role of PLD in various biological processes. However, N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has some limitations for lab experiments, including its potential toxicity and the need for optimization of its concentration and exposure time.
Direcciones Futuras
There are several future directions for the study of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide. One direction is the development of more potent and selective PLD inhibitors. Another direction is the study of the role of PLD in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the potential therapeutic applications of N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide and other PLD inhibitors should be further explored.
Métodos De Síntesis
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide can be synthesized using a multistep process that involves the reaction of 3-bromoanisole with 2-furylacrylic acid to form 3-(2-furyl)acrylamide. The resulting compound is then reacted with 3-(2-aminophenoxy)benzoic acid to form N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide.
Aplicaciones Científicas De Investigación
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, cytoskeletal rearrangements, and signal transduction. N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide has been used to study the role of PLD in various biological processes, including cell migration, proliferation, and survival.
Propiedades
Nombre del producto |
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-3-(2-furyl)acrylamide |
|---|---|
Fórmula molecular |
C27H18N2O5 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
(E)-N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C27H18N2O5/c30-25(14-12-20-10-5-15-33-20)28-18-6-4-9-21(16-18)34-22-11-13-23-24(17-22)27(32)29(26(23)31)19-7-2-1-3-8-19/h1-17H,(H,28,30)/b14-12+ |
Clave InChI |
SPGSZTUVOXAVEQ-WYMLVPIESA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)/C=C/C5=CC=CO5 |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C=CC5=CC=CO5 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=CC(=C4)NC(=O)C=CC5=CC=CO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl 3-[(3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-{[3-(methoxycarbonyl)anilino]carbonyl}benzoyl)amino]benzoate](/img/structure/B303082.png)
![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B303084.png)
![3-fluoro-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303086.png)
![N-[4-benzoyl-2-({[(4-methylphenyl)sulfanyl]acetyl}amino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B303088.png)
![N-{4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B303089.png)

![2-(2,5-dimethylphenoxy)-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B303094.png)
![3-{[(2,5-dimethylphenoxy)acetyl]amino}-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B303096.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2,2-diphenylacetamide](/img/structure/B303100.png)
![2-(phenylsulfanyl)-N-(5-{[(phenylsulfanyl)acetyl]amino}-1-naphthyl)acetamide](/img/structure/B303102.png)
![N-[3-(3,4-dimethylbenzoyl)phenyl]-3-methylbenzamide](/img/structure/B303103.png)